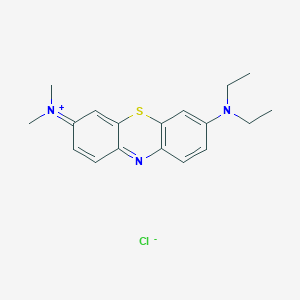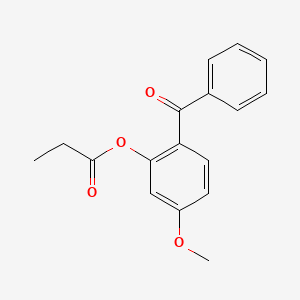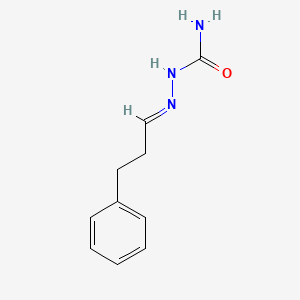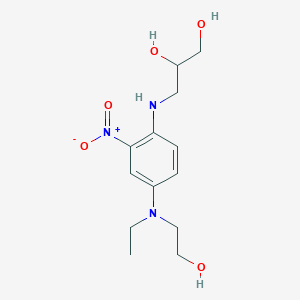
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate is an organic compound that features a unique structure combining a cycloheptatrienone ring with a methoxybenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 7-oxocyclohepta-1,3,5-trien-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Applications De Recherche Scientifique
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which (7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-oxocyclohepta-1,3,5-trien-1-yl N,N-dimethylcarbamate: Similar in structure but with a carbamate group instead of a methoxybenzoate ester.
7-oxocyclohepta-1,3,5-trien-1-yl acetate: Another related compound with an acetate ester.
2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide: Features a benzylamino group and a cyclohexylpropanamide moiety.
Uniqueness
What sets (7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate apart is its combination of a cycloheptatrienone ring with a methoxybenzoate ester, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or unique chemical reactivity.
Propriétés
Numéro CAS |
16236-29-6 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C15H12O4/c1-18-13-9-6-5-7-11(13)15(17)19-14-10-4-2-3-8-12(14)16/h2-10H,1H3 |
Clé InChI |
KBVNEQMKKGNJMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)OC2=CC=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)


![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)


![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)


![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)


